molecular formula C18H14N6O3 B2513994 3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-36-4

3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2513994
CAS RN: 863018-36-4
M. Wt: 362.349
InChI Key: NZHCVQWYWAUIJE-UHFFFAOYSA-N
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Description

The compound “3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a benzyl group at the 3-position and a 3-nitrobenzyl group at the 6-position. The exact 3D structure and conformation would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Triazolopyrimidines, due to the presence of multiple nitrogen atoms in the ring structure, can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions at the nitrogen positions, or participate in further cyclization reactions to form more complex structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. Generally, triazolopyrimidines are stable under normal conditions. They may exhibit varying degrees of solubility in different solvents depending on their substituents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The triazolo[4,5-d]pyrimidine scaffold has been explored for its potential as a drug candidate. Researchers investigate its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and bioavailability. The compound’s structural features may contribute to novel drug design, especially in areas like antiviral, anticancer, or anti-inflammatory drug development .

Energetic Materials

Compounds rich in nitrogen are essential for formulating energetic materials, including explosives and propellants. The high nitrogen content of 3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one makes it an interesting candidate for such applications. Researchers study its sensitivity to impact and friction, decomposition temperature, and heat of formation .

Kinase Inhibitors

The triazolo[4,5-d]pyrimidine scaffold has shown promise as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and dysregulation is associated with diseases like cancer. By designing derivatives that selectively inhibit specific kinases, researchers aim to develop targeted therapies3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could contribute to this field .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Some triazolopyrimidines have been studied for their biological activity. For example, certain derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation, and could potentially be used in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. Specific safety data would need to be determined through testing .

Future Directions

The study of triazolopyrimidines is an active area of research, particularly in the development of new pharmaceuticals. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

3-benzyl-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3/c25-18-16-17(23(21-20-16)11-13-5-2-1-3-6-13)19-12-22(18)10-14-7-4-8-15(9-14)24(26)27/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHCVQWYWAUIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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